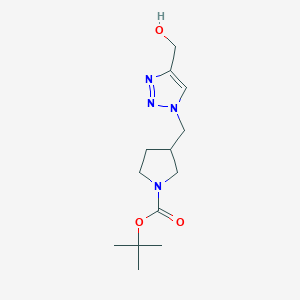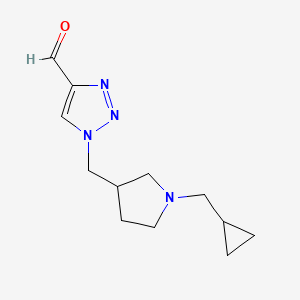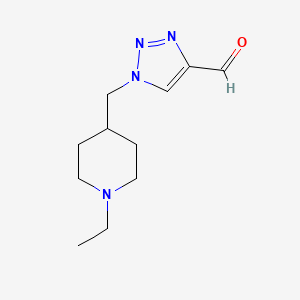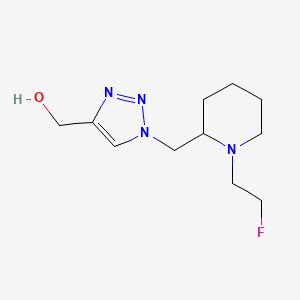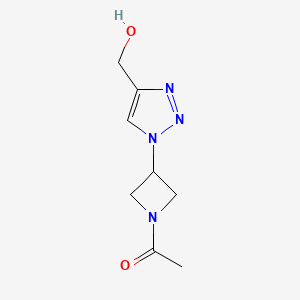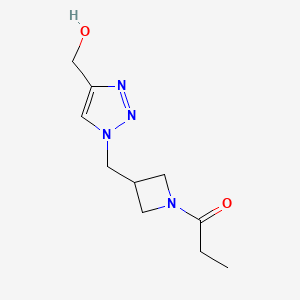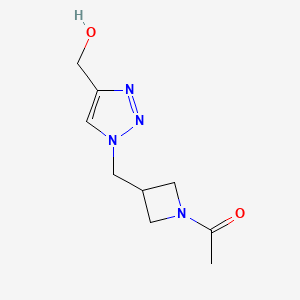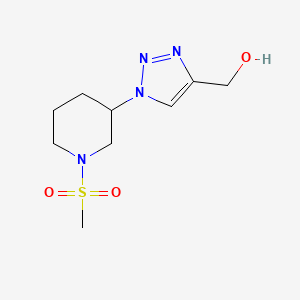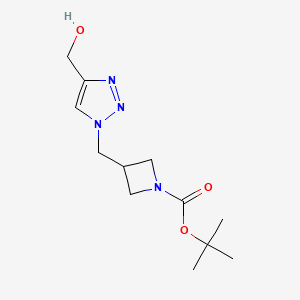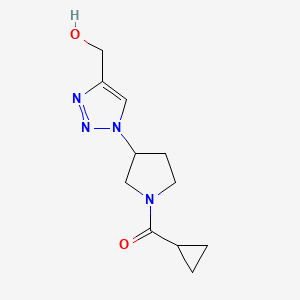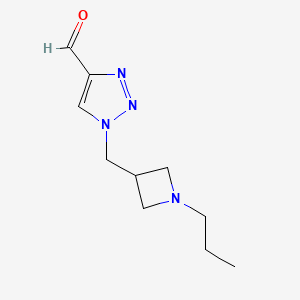
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one
Overview
Description
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one, commonly known as CMP-Pyrrolidin-1-one, is a synthetic molecule that has been used in a variety of scientific research applications. CMP-Pyrrolidin-1-one is a chlorinated derivative of the parent compound, pyrrolidin-1-one. It has been widely studied due to its unique properties, including its ability to act as a prodrug, a substrate for various enzymes, and a substrate for drug delivery systems.
Scientific Research Applications
Catalytic Use in Transfer Hydrogenation : Aydemir et al. (2014) explored the use of similar compounds in catalysis, specifically in transfer hydrogenation. They found that these compounds can act as efficient catalysts in the transfer hydrogenation of various ketones, achieving high conversion rates (Aydemir et al., 2014).
Spectroscopic Analysis : Jukić et al. (2010) conducted a detailed structural analysis using X-ray and spectroscopic techniques on a compound closely related to "2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one". This study provided insights into the molecular structure and optical properties, which are vital for understanding the compound's behavior in different applications (Jukić et al., 2010).
Fluorescent Probes in Polymerization Processes : Wróblewski et al. (1999) investigated the use of related compounds as fluorescent probes for monitoring the progress of free radical polymerization processes. These studies are crucial for the development of new materials and understanding polymerization mechanisms (Wróblewski et al., 1999).
Physical and Electrolytic Properties : Nambu et al. (2013) studied the impact of a methoxymethyl group on the physical and electrolytic properties of compounds similar to "2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one". This research is significant for applications in electrochemistry and material science (Nambu et al., 2013).
Silicon Phthalocyanines for DNA-Targeting : Uslan and Sesalan (2013) synthesized and studied the properties of silicon phthalocyanines, which are structurally related to the compound . These compounds showed promise as DNA-targeting agents in photodynamic therapy (Uslan & Sesalan, 2013).
Synthesis of Antibiotic Analogues : Nakatani et al. (1995) worked on the synthesis of various compounds, aiming to replicate the conjugated heterocyclic ring system of the antibiotic roseophilin. This is an example of the compound's relevance in pharmaceutical research (Nakatani et al., 1995).
properties
IUPAC Name |
2-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-7-4-12(10(13)8(2)11)5-9(7)6-14-3/h7-9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVRZJDILNURDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1COC)C(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



